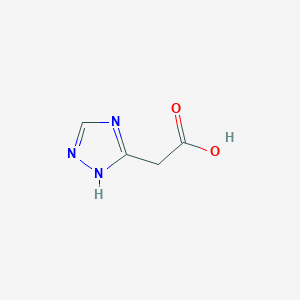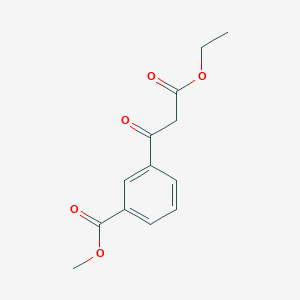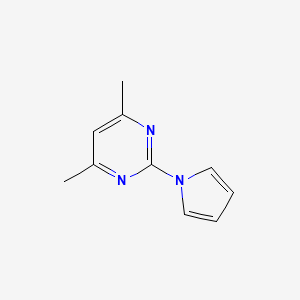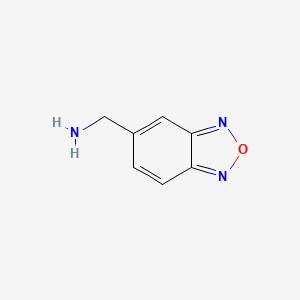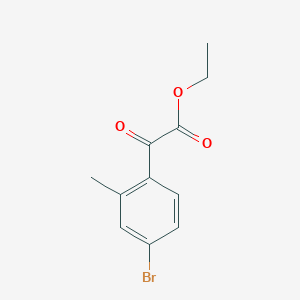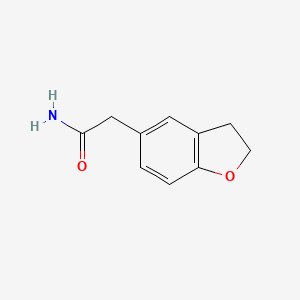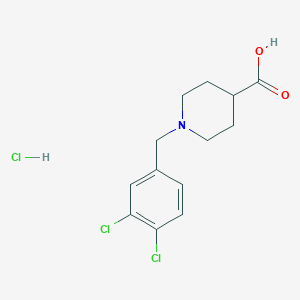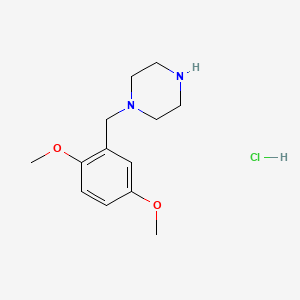![molecular formula C10H13NO3 B1321167 N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine CAS No. 80364-99-4](/img/structure/B1321167.png)
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group, and the benzene ring is substituted with ethoxy and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-ethoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate or pyridine . The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for 2-ethoxy-3-methoxybenzaldehyde oxime are not well-documented, the general approach involves the same synthetic route as described above. The process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ethoxy and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential biological activity and as a candidate for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-methoxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes. The oxime group can form stable complexes with metal ions and inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde oxime: Similar structure but lacks the ethoxy group.
3-Ethoxy-4-methoxybenzaldehyde oxime: Similar structure with different substitution pattern on the benzene ring.
Uniqueness
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-8(7-11-12)5-4-6-9(10)13-2/h4-7,12H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUOZUMZNHTMTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610164 |
Source


|
| Record name | N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80364-99-4 |
Source


|
| Record name | N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
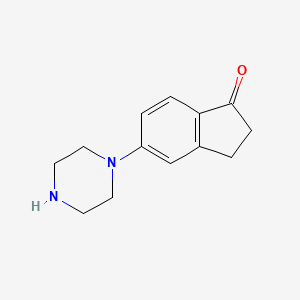
![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)
![1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)

